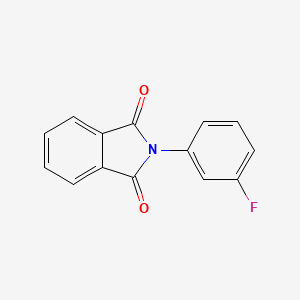
2-(3-fluorophenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of organic compounds known as isoindoles. This category of compounds is characterized by the isoindole skeleton, a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a fluorophenyl group in the compound suggests potential for unique physical and chemical properties, making it a subject of interest in materials science and organic chemistry.
Synthesis Analysis
The synthesis of isoindole derivatives, including those similar to this compound, often involves reactions that construct the bicyclic isoindole core. For instance, a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives starts from 3-sulfolene, utilizing epoxidation and subsequent opening of the epoxide with nucleophiles to yield various derivatives, including amino and triazole derivatives, as well as hydroxyl analogs through cis-hydroxylation (Tan et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of compounds closely related to this compound reveals significant insights into their conformation and intermolecular interactions. For example, the crystal structure analysis of similar compounds shows variations in ring conformations and highlights the importance of C-H...O hydrogen bonds and weak pi-pi interactions in stabilizing their crystal structures (Li et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Conventional and Microwave-Assisted Synthesis : A study described an efficient method for synthesizing a range of N-(arylaminomethyl)-phthalimides, including derivatives with 3-fluorophenyl groups, by conventional and solvent-free microwave-mediated reactions. This process allows for rapid and high-yielding synthesis, offering insights into the versatile applications of these compounds in chemical research (Sena et al., 2007).
Anticancer Activity
- Structure-Activity Relationships : Another study focused on the synthesis and evaluation of the anticancer activity of isoindole-1,3(2H)-dione compounds containing different functional groups. The research highlighted the importance of substituents in determining the anticancer efficacy of these molecules against various cancer cell lines, suggesting their potential use in developing new chemotherapeutic agents (Tan et al., 2020).
Photophysical Properties
- Dual Fluorescence Behavior : A detailed investigation into the dual fluorescence of 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione revealed significant insights into its photophysical behavior. This study provides valuable information on the fluorescence quantum yield and excited state dynamics, contributing to the understanding of such compounds in photophysical research (Valat et al., 2001).
Additional Applications
Fluorinated Polyimides : Research into fluorinated polyimides incorporating benzoisoindoledione units showed their high glass transition temperatures and excellent gas transport properties. This indicates their potential application in advanced materials science, particularly in developing new polymers with superior thermal and mechanical properties (Sen & Banerjee, 2012).
Xanthine Oxidase Inhibitor Properties : A study on isoindoline-1,3-dion derivatives evaluated their effectiveness as xanthine oxidase inhibitors, a key target in treating diseases like gout. This research suggests that certain phenylphthalimide compounds could serve as leads for developing new therapeutic agents (Gunduğdu et al., 2020).
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSFDPUISUFTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)
![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)
![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)

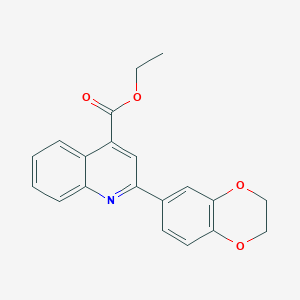
![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)
![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)
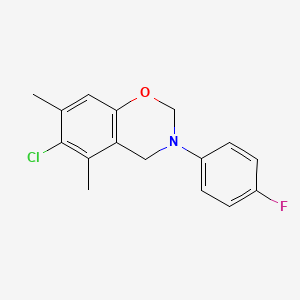
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)
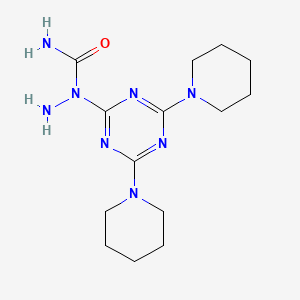
![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)
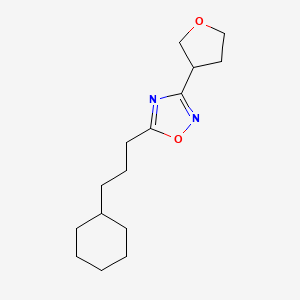
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)